9-(Difluoromethyl)phenanthrene
Overview
Description
9-(Difluoromethyl)phenanthrene is a highly fluorinated derivative of phenanthrene, a common polycyclic aromatic hydrocarbon found in fossil fuels and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Difluoromethyl)phenanthrene typically involves the difluoromethylation of phenanthrene derivatives. One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the difluoromethyl group to the phenanthrene core . This process often involves the use of difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts. These methods are designed to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 9-(Difluoromethyl)phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketal structures from phenanthrene derivatives.
Reduction: Although specific reduction reactions for this compound are less documented, general reduction methods for phenanthrene derivatives can be applied.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various difluoromethylation reagents are employed, often in the presence of metal catalysts.
Major Products: The major products formed from these reactions include difluoromethylated phenanthrene derivatives and other functionalized phenanthrene compounds .
Scientific Research Applications
9-(Difluoromethyl)phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Difluoromethyl)phenanthrene involves its ability to act as a hydrogen-bond donor, which is enhanced by the presence of the difluoromethyl group . This property allows it to interact with various molecular targets and pathways, making it a valuable compound in both chemical and biological research .
Comparison with Similar Compounds
9-Hydroxyphenanthrene: An important derivative of phenanthrene used in organic synthesis and material chemistry.
9-Aminophenanthrene: Known for its applications in drug development and interactions with biological targets.
Uniqueness: 9-(Difluoromethyl)phenanthrene stands out due to its difluoromethyl group, which imparts unique chemical properties such as enhanced hydrogen-bonding ability and increased stability . These characteristics make it particularly valuable in applications where fluorinated compounds are desired.
Properties
IUPAC Name |
9-(difluoromethyl)phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZQVBSLSBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305579 | |
Record name | 9-(Difluoromethyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-18-5 | |
Record name | 9-(Difluoromethyl)phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(Difluoromethyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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